molecular formula C18H19N3O4 B2740204 N1-(4-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 838901-61-4

N1-(4-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2740204
CAS No.: 838901-61-4
M. Wt: 341.367
InChI Key: REQNDNSTVBRVMU-UHFFFAOYSA-N
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Description

N1-(4-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide group, which is a functional group consisting of two amide groups connected by an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 4-acetamidophenylamine with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

  • Dissolve 4-acetamidophenylamine and 4-methoxybenzylamine in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with dichloromethane.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity reagents and solvents, as well as precise control of reaction parameters, is essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amine groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N1-(4-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: In biological research, the compound is studied for its potential interactions with proteins and enzymes. It may also be used in the development of biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific proteins.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N1-(4-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound may bind to active sites or allosteric sites on these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-acetamidophenyl)-N2-(4-methoxyphenyl)oxalamide
  • N1-(4-acetamidophenyl)-N2-(4-chlorobenzyl)oxalamide
  • N1-(4-acetamidophenyl)-N2-(4-methylbenzyl)oxalamide

Uniqueness

N1-(4-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide is unique due to the presence of both acetamidophenyl and methoxybenzyl groups, which confer specific chemical and biological properties. The methoxy group, in particular, can influence the compound’s reactivity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12(22)20-14-5-7-15(8-6-14)21-18(24)17(23)19-11-13-3-9-16(25-2)10-4-13/h3-10H,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQNDNSTVBRVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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